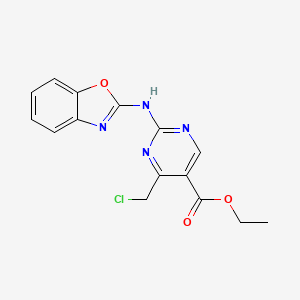![molecular formula C23H21N3O B11456697 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11456697.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a phenylethyl group and a methylbenzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid chloride, followed by cyclization to form the benzimidazole ring . The general synthetic route can be summarized as follows:
Condensation: o-Phenylenediamine reacts with an aldehyde or acid chloride to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Substitution: The benzimidazole derivative is then reacted with 3-methylbenzoyl chloride to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, leading to antiparasitic effects, or interact with DNA, causing anticancer effects . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An antiparasitic agent used to treat helminth infections.
Albendazole: Another antiparasitic drug with a broad spectrum of activity.
Mebendazole: Used to treat various parasitic worm infections.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and pharmacological properties .
Properties
Molecular Formula |
C23H21N3O |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H21N3O/c1-16-8-7-11-18(14-16)23(27)26-21(15-17-9-3-2-4-10-17)22-24-19-12-5-6-13-20(19)25-22/h2-14,21H,15H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
VFUQAUVFEIUISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11456615.png)
![4,4-dimethyl-15-methylsulfanyl-13-morpholin-4-yl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11456620.png)
![6-(2,4-dichlorophenyl)-5-(imidazo[1,2-a]pyridin-2-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11456628.png)
![7-(3-Methoxyphenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11456635.png)
![8-(piperidinosulfonyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B11456644.png)
![4-(benzylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11456652.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2-fluorobenzamide](/img/structure/B11456670.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11456683.png)

![ethyl 4-({[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-methylfuran-2-carboxylate](/img/structure/B11456691.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11456700.png)
![1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11456703.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-7-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B11456704.png)
![1-[(4-tert-butylphenyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-2-carboxamide](/img/structure/B11456705.png)
